molecular formula C4H4FN B1396604 trans-2-Fluorocyclopropanecarbonitrile CAS No. 1706463-43-5

trans-2-Fluorocyclopropanecarbonitrile

Cat. No.: B1396604
CAS No.: 1706463-43-5
M. Wt: 85.08 g/mol
InChI Key: KWUDEALSRGHQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-Fluorocyclopropanecarbonitrile: is a chemical compound with the molecular formula C₄H₄FN It is a fluorinated cyclopropane derivative, characterized by the presence of a fluorine atom and a nitrile group attached to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Fluorocyclopropanecarbonitrile typically involves the cyclopropanation of alkenes followed by the introduction of fluorine and nitrile groups. One common method is the reaction of an alkene with a fluorinating agent and a nitrile source under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced fluorination techniques and efficient separation methods ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: trans-2-Fluorocyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

trans-2-Fluorocyclopropanecarbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-2-Fluorocyclopropanecarbonitrile involves its interaction with molecular targets and pathways. The fluorine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can form covalent or non-covalent interactions with target molecules, leading to various biological and chemical effects.

Comparison with Similar Compounds

  • trans-2-Fluorocyclopropanecarbonitrile
  • 2-Fluorocyclopropane-1-carbonitrile

Comparison: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions compared to its trans isomer or other fluorinated cyclopropane derivatives. The presence of the fluorine atom and nitrile group also imparts distinct chemical properties that differentiate it from similar compounds.

Properties

IUPAC Name

2-fluorocyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FN/c5-4-1-3(4)2-6/h3-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUDEALSRGHQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.